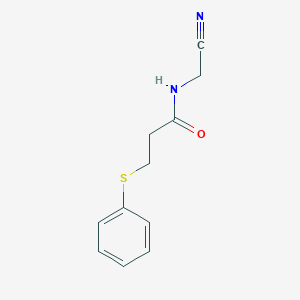
N-(cyanomethyl)-3-(phenylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-3-(phenylsulfanyl)propanamide is an organic compound with a unique structure that includes a cyanomethyl group, a phenylsulfanyl group, and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-(phenylsulfanyl)propanamide typically involves the reaction of a cyanomethylating agent with a 3-(phenylsulfanyl)propanamide precursor. One common method involves the use of cyanogen bromide as the cyanomethylating agent, which reacts with the amide under mild conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(cyanomethyl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative.
Reduction: The cyanomethyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N-(cyanomethyl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of N-(cyanomethyl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes or proteins. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to modifications such as acylation . This can alter the activity or function of the target protein, affecting various biological pathways.
相似化合物的比较
Similar Compounds
N-(cyanomethyl)-N-(phenylsulfonyl)amides: These compounds have a similar structure but with a sulfonyl group instead of a sulfanyl group.
N-(cyanomethyl)-2-chloroisonicotinamide: This compound has a similar cyanomethyl group but with a different aromatic ring and additional chlorine substitution.
Uniqueness
N-(cyanomethyl)-3-(phenylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the cyanomethyl and phenylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
属性
IUPAC Name |
N-(cyanomethyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-7-8-13-11(14)6-9-15-10-4-2-1-3-5-10/h1-5H,6,8-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWDSKASXMODRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














